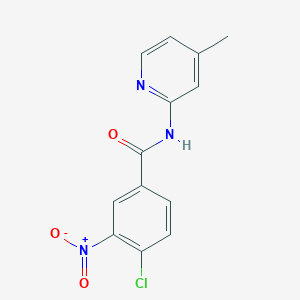![molecular formula C16H10Br2ClN3O3 B11694878 2-(3-chlorophenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11694878.png)
2-(3-chlorophenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and a dibromoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenol with ethyl chloroacetate to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 3-chlorophenoxyacetohydrazide. The final step involves the condensation of 3-chlorophenoxyacetohydrazide with 5,7-dibromo-2-oxoindoline-3-carbaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromoindole oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chlorophenoxy)propionamide
- 2-(3-Chlorophenoxy)acetic acid
- 5,7-Dibromoindole
Uniqueness
Compared to similar compounds, 2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dibromoindole moiety, in particular, contributes to its potential as a therapeutic agent and its ability to interact with specific molecular targets.
Eigenschaften
Molekularformel |
C16H10Br2ClN3O3 |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C16H10Br2ClN3O3/c17-8-4-11-14(12(18)5-8)20-16(24)15(11)22-21-13(23)7-25-10-3-1-2-9(19)6-10/h1-6,20,24H,7H2 |
InChI-Schlüssel |
GMHMWIHZPKLQFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11694808.png)

![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694816.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694824.png)

![5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B11694831.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11694841.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694849.png)

![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11694868.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11694870.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11694872.png)
![(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11694877.png)
